molecular formula C14H11NO5 B6382837 4-(3-Methoxycarbonylphenyl)-2-nitrophenol, 95% CAS No. 1097777-59-7

4-(3-Methoxycarbonylphenyl)-2-nitrophenol, 95%

Cat. No. B6382837
CAS RN: 1097777-59-7
M. Wt: 273.24 g/mol
InChI Key: KCDHRNIIKOBMGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Methoxycarbonylphenyl)-2-nitrophenol, commonly known as MCNP, is a nitrophenol compound that has been studied extensively in scientific research due to its versatile properties. It has been used as a reagent in organic synthesis, as a catalyst in a variety of reactions, and as a model compound for various biochemical and physiological studies.

Scientific Research Applications

MCNP has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in a variety of reactions, and as a model compound for various biochemical and physiological studies. It has also been used in the synthesis of heterocyclic compounds, such as quinolines, thiophenes, and indoles.

Mechanism of Action

The mechanism of action of MCNP is not yet fully understood. However, it is believed that the nitrophenol group of the compound is responsible for its catalytic activity. The nitrophenol group is able to act as an electron acceptor, allowing it to facilitate the transfer of electrons from one molecule to another. This facilitates the formation of new bonds and the formation of new products.
Biochemical and Physiological Effects
The biochemical and physiological effects of MCNP are still being studied. It has been shown to have anti-inflammatory and anti-cancer activities in vitro. Additionally, it has been shown to have antioxidant, anti-bacterial, and anti-fungal properties. It has also been reported to have potential applications in the treatment of diabetes, obesity, and other metabolic disorders.

Advantages and Limitations for Lab Experiments

MCNP has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be used in a variety of reactions. Additionally, it is relatively stable and can be stored for extended periods of time. However, it is also important to note that MCNP is a relatively toxic compound and should be handled with caution in the laboratory.

Future Directions

The potential future directions for MCNP are numerous. It could be used to develop more efficient and cost-effective syntheses of heterocyclic compounds. Additionally, further research could be done to better understand its biochemical and physiological effects, as well as its potential applications in the treatment of metabolic disorders. Finally, it could be used in the development of new catalysts for organic synthesis.

Synthesis Methods

MCNP is synthesized from the reaction of 3-methoxycarbonylphenol and nitric acid. The reaction is carried out in an acidic medium, usually in acetic acid or trifluoroacetic acid, and the resulting product is a yellowish liquid. The reaction is relatively simple and can be carried out in a single step with a high yield.

properties

IUPAC Name

methyl 3-(4-hydroxy-3-nitrophenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c1-20-14(17)11-4-2-3-9(7-11)10-5-6-13(16)12(8-10)15(18)19/h2-8,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDHRNIIKOBMGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60686288
Record name Methyl 4'-hydroxy-3'-nitro[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methoxycarbonylphenyl)-2-nitrophenol

CAS RN

1097777-59-7
Record name Methyl 4'-hydroxy-3'-nitro[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.